3-(3-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a hydroxypropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromo-2-fluorophenylboronic acid as a starting material . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity and affect metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorophenylboronic acid
- 3-Bromo-2-chlorophenylboronic acid
- 3-Bromo-2,6-difluorophenylboronic acid
Uniqueness
3-(3-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is unique due to the combination of bromine, fluorine, and hydroxypropanoic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI Key |
JJCWVOPRENBIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.